molecular formula C7H17NO2 B1276388 (2R)-3-(tert-butylamino)propane-1,2-diol CAS No. 59207-70-4

(2R)-3-(tert-butylamino)propane-1,2-diol

Cat. No. B1276388
CAS RN: 59207-70-4
M. Wt: 147.22 g/mol
InChI Key: JWBMVCAZXJMSOX-ZCFIWIBFSA-N
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Description

(2R)-3-(tert-butylamino)propane-1,2-diol is a chiral compound that has potential applications in various fields of chemistry and pharmacology. The presence of both an amino and hydroxyl groups in the molecule suggests that it could be a versatile intermediate for the synthesis of different chemical entities. The compound's chirality is of particular interest in the synthesis of enantiomerically pure pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral starting materials or chiral catalysts to achieve the desired stereochemistry. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved starting from commercially available (S)- or (R)-2-aminopropan-1-ol, which shares structural similarities with (2R)-3-(tert-butylamino)propane-1,2-diol . This demonstrates the feasibility of synthesizing such compounds on a multikilogram scale, which is essential for industrial applications.

Molecular Structure Analysis

The molecular structure of compounds similar to (2R)-3-(tert-butylamino)propane-1,2-diol has been characterized using various analytical techniques. For example, the structure of a related compound was determined using X-ray diffraction analysis, which revealed a centrosymmetric Sn2O2 core and a five-membered cyclic 1,3,2 dioxastannolane-like pattern . Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tert-butylamino groups can be quite diverse. For example, the synthesis of 2-N-tert-butylaminoxylpurine derivatives involved the oxidation of N-tert-butylhydroxylamines, which were synthesized by lithiation and subsequent reaction with 2-methyl-2-nitrosopropane . This indicates that (2R)-3-(tert-butylamino)propane-1,2-diol could also undergo various chemical transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-3-(tert-butylamino)propane-1,2-diol can be inferred from studies on similar compounds. For instance, the enantiomers of 3-tert.-butylamino-1,2-propanediol were separated and quantitated using high-performance liquid chromatography coupled to evaporative light scattering detection . This suggests that the compound may also be chiral and could exist as enantiomers, which are separable using chromatographic techniques. The determination of such properties is essential for the development of enantiomerically pure drugs and other applications where stereochemistry plays a critical role.

Scientific Research Applications

Molecular Spectroscopy in Fuel Additives

A study by Jamróz et al. (2007) utilized molecular spectroscopy techniques, including MS, NMR, IR, and Raman, to characterize compounds including 3-tert-butoxy-propane-1,2-diol. These ethers are primary products of glycerol etherification and are recognized as excellent oxygen additives for diesel fuel. Computational studies supported the vibrational spectroscopy analysis and the isomer ratio, indicating the compound's relevance in fuel research.

Synthesis of Chiral Diols

Shuklov et al. (2014) described the dynamic kinetic resolution of rac-1-tert-butoxypropan-2-ol to produce enantiomerically pure (R)-1-tert-butoxy-2-acetoxy-propane, which can be transformed into (R)-propane-1,2-diol (Shuklov et al., 2014). This process enables the use of lactide sources for producing (R)-propane-1,2-diol, serving as a chiral building block for synthesizing important enantiopure esters and chiral polymers.

Vapor-Liquid Equilibrium Studies

Research by Cui et al. (2018) investigated the isobaric vapor-liquid equilibrium (VLE) of a system including propane-1,3-diol, demonstrating its utility in separating mixtures like tert-butyl alcohol and water. The study highlighted the potential of mixed solvents involving propane-1,3-diol in industrial applications due to their ability to increase relative volatility and break azeotropic points (Cui et al., 2018).

Enantiomer Separation in Pharmaceutical Research

Toussaint et al. (2000) developed a method for separating and quantitating the enantiomers of 3-tert-butylamino-1,2-propanediol, used in industrial synthesis of drugs like timolol. They employed high-performance liquid chromatography and evaporative light scattering detection, underlining the compound's importance in pharmaceutical research (Toussaint et al., 2000).

Downstream Processing in Microbial Production

In the context of biologically produced chemicals, Xiu and Zeng (2008) reviewed methods for recovering and purifying diols like 1,3-propanediol, highlighting the compound's relevance in the microbial production of chemicals. The study underscores the challenges in separation technologies and the need for improved methods in terms of yield, purity, and energy consumption (Xiu & Zeng, 2008).

Safety And Hazards

The compound is corrosive and has a hazard statement of H314 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(2R)-3-(tert-butylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMVCAZXJMSOX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(tert-butylamino)propane-1,2-diol

CAS RN

59207-70-4
Record name 1-tert-Butylamino-2,3-propanediol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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